

Aunp-12: A Comprehensive Technical Guide to Target Binding and Affinity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding characteristics and affinity of **Aunp-12**, a novel peptide-based immune checkpoint modulator. **Aunp-12** targets the Programmed cell Death-1 (PD-1) signaling pathway, a critical regulator of T-cell activation and exhaustion. This document summarizes key quantitative data, outlines detailed experimental methodologies for relevant assays, and provides visual representations of signaling pathways and experimental workflows.

Core Target and Mechanism of Action

Aunp-12 is a 29-amino acid branched peptide antagonist of the PD-1 signaling pathway.[1][2] It is engineered from the PD-L1/L2 binding domain of PD-1.[1][2] The primary mechanism of action of **Aunp-12** is the inhibition of the interaction between the PD-1 receptor and its ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).[3][4] By blocking these interactions, **Aunp-12** effectively disrupts the co-inhibitory signal that tumor cells exploit to evade the host immune system.[3][5] This blockade leads to the rescue of T-cell proliferation and effector functions, including the enhancement of Interferon-gamma (IFN-γ) release, a key cytokine in the anti-tumor immune response.[3][4] Notably, **Aunp-12** has been shown to exhibit equipotent antagonism towards both PD-L1 and PD-L2.[3]

The peptide sequence of **Aunp-12** is composed of two linked chains:

Sequence 1: SNTSESFKFRVTQLAPKAQIKE



Sequence 2: SNTSESF

Quantitative Binding and Activity Data

The binding affinity and functional activity of **Aunp-12** have been characterized in various in vitro assays. The following tables summarize the key quantitative data, primarily presented as EC50 values, which represent the concentration of **Aunp-12** required to elicit a half-maximal response.



Assay Type	Cell Line/Syste m	Target Ligand	Parameter	Value	Reference(s
Inhibition of Binding	hPDL2 expressing HEK293 cells	PD-L2	EC50	0.72 nM	[6]
PBMC Proliferation Assay	Rat peripheral blood mononuclear cells (PBMCs) with hPDL1 expressing MDA-MB-231 cells	PD-L1	EC50	0.41 nM	[6]
Mouse Splenocyte Proliferation Assay	Mouse splenocytes	rmPD-L1	EC50	17 nM	[3]
Mouse Splenocyte Proliferation Assay	Mouse splenocytes	rmPD-L2	EC50	16.6 nM	[3]
Human PBMC Proliferation Assay	Human peripheral blood mononuclear cells (PBMCs)	rhPD-L1	EC50	63.3 nM	[3]
Human PBMC Proliferation Assay	Human peripheral blood mononuclear	rhPD-L2	EC50	44.1 nM	[3]



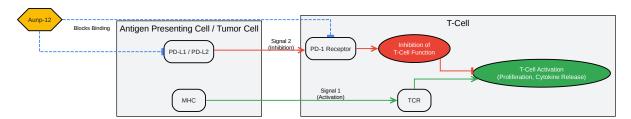
	cells (PBMCs)				
IFNy Release Assay	Mouse splenocytes	PD-L1	EC50	49 nM	[4]
IFNy Release Assay	Mouse splenocytes	PD-L2	EC50	51 nM	[4]

Signaling Pathway

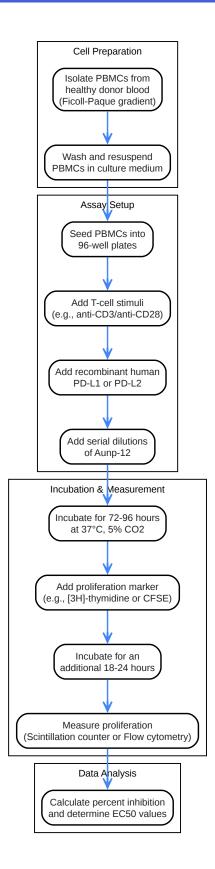
The PD-1 signaling pathway plays a crucial role in regulating T-cell responses. The binding of PD-L1 or PD-L2 on antigen-presenting cells or tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activation, proliferation, and cytokine release. **Aunp-12** acts as a competitive antagonist, preventing this interaction and thereby restoring T-cell-mediated anti-tumor immunity.



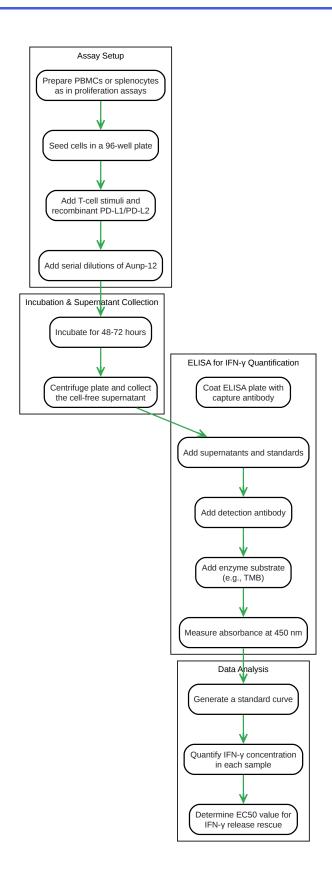
Blocks Binding











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